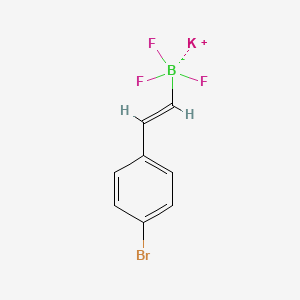

Potassium 2-(4-bromophenyl)vinyltrifluoroborate

Vue d'ensemble

Description

Potassium 2-(4-bromophenyl)vinyltrifluoroborate is an organoboron compound with the molecular formula C8H6BBrF3K and a molecular weight of 288.94 g/mol . This compound is known for its stability and versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction . It is a valuable reagent in the field of synthetic chemistry due to its ability to introduce vinyl groups into various substrates.

Mécanisme D'action

Target of Action

Potassium 2-(4-bromophenyl)vinyltrifluoroborate, also known as Potassium;[(E)-2-(4-bromophenyl)ethenyl]-trifluoroboranuide, is a versatile organometallic reagent It is commonly used as a vinylating agent in the presence of palladium catalysts .

Mode of Action

The compound interacts with its targets through a process known as vinylating . In the presence of palladium catalysts, it can be utilized in coupling reactions under relatively mild conditions

Biochemical Pathways

It is known to be involved in suzuki coupling reactions , which are widely used in organic synthesis. These reactions can lead to the formation of various organic compounds, impacting multiple biochemical pathways.

Result of Action

Its use in suzuki coupling reactions suggests that it plays a role in the synthesis of various organic compounds .

Action Environment

This compound is an air- and water-stable potassium organotrifluoroborate . This suggests that it can maintain its efficacy and stability under a variety of environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium 2-(4-bromophenyl)vinyltrifluoroborate can be synthesized through the reaction of 4-bromostyrene with potassium trifluoroborate in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, making it an efficient and practical method for producing this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves scalable procedures similar to those used in laboratory settings. The use of palladium-catalyzed cross-coupling reactions is common in industrial applications due to their efficiency and high yield .

Types of Reactions:

Substitution Reactions: this compound undergoes substitution reactions where the bromine atom is replaced by various nucleophiles.

Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Nucleophiles: Employed in substitution reactions to replace the bromine atom.

Major Products:

Vinyl-Substituted Aromatics: Formed through coupling reactions.

Substituted Phenyl Compounds: Resulting from substitution reactions.

Applications De Recherche Scientifique

2.1. Cross-Coupling Reactions

One of the primary applications of potassium 2-(4-bromophenyl)vinyltrifluoroborate is in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the coupling of aryl halides with vinyl trifluoroborates to produce substituted alkenes. The use of potassium vinyltrifluoroborates has been shown to enhance yields and reduce by-products compared to traditional boronic acids .

Case Study:

A study demonstrated the effectiveness of this compound in synthesizing various styrenes through Suzuki coupling, achieving high selectivity and efficiency .

2.2. Synthesis of Pharmaceuticals

This compound is also utilized in the synthesis of pharmaceutical intermediates. For example, it has been employed in the preparation of compounds related to Alectinib , an anti-cancer drug used for treating non-small cell lung cancer (NSCLC). The compound acts as an intermediate in the synthesis pathway involving palladium-catalyzed reactions, leading to high-purity derivatives essential for pharmaceutical applications .

Synthesis Pathway:

- Step 1: Reaction with 2-(4-bromophenyl)-2-methylpropanoic acid.

- Step 2: Formation of vinyl derivatives followed by reduction steps.

- Step 3: Final iodination to yield the desired pharmaceutical compound.

2.3. Materials Science

In materials science, this compound is used for synthesizing advanced materials such as photonic crystals and sensitizers for dye-sensitized solar cells . The compound's stability under various conditions makes it suitable for applications requiring robust materials .

Comparaison Avec Des Composés Similaires

Potassium vinyltrifluoroborate: Another organotrifluoroborate used in similar coupling reactions.

Potassium phenyltrifluoroborate: Used in the synthesis of phenyl-substituted compounds.

Uniqueness: This dual functionality makes it a versatile reagent in synthetic chemistry .

Activité Biologique

Potassium 2-(4-bromophenyl)vinyltrifluoroborate is an organometallic compound with significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, focusing on its mechanisms, applications, and related research findings.

This compound can be represented by the following chemical structure:

- Molecular Formula : CHBFK

- CAS Number : 13682-77-4

- Molecular Weight : 133.95 g/mol

This compound is known for its stability in air and water, making it a versatile reagent in various chemical reactions, especially in Suzuki-Miyaura coupling reactions and polymerization processes .

The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions, which facilitate the formation of carbon-carbon bonds. This property is crucial for synthesizing biologically active compounds, including pharmaceuticals targeting multidrug-resistant (MDR) bacteria and viruses.

Antibacterial Activity

Research indicates that derivatives of organotrifluoroborates exhibit antibacterial properties against Gram-negative bacteria. For instance, studies have shown that certain compounds derived from similar structures inhibit bacterial type II topoisomerases, which are essential for bacterial DNA replication. These compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.5–1 µg/mL against Escherichia coli and Acinetobacter baumannii .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. The presence of the bromine atom at the para position of the phenyl group enhances the compound's reactivity and biological activity. Various substitutions on the aromatic ring can significantly influence its potency against specific bacterial strains.

| Compound | Substituent | IC50 (µM) | Target |

|---|---|---|---|

| Compound 1 | Bromine (para) | 21.7 | ZVpro (Zika Virus Protease) |

| Compound 7 | tert-butyl (para) | 3.14 | ZVpro |

| Compound 5 | Thiophene-3-yl | 1.42 | ZVpro |

| Compound 6 | Furan-3-yl | 1.0 | ZVpro |

| Compound 2 | Iodo (para) | 0.52 | ZVpro |

This table illustrates how varying substituents can enhance or reduce biological activity, emphasizing the importance of chemical modifications in drug design .

Case Studies

- Antiviral Activity : A study investigated the antiviral properties of compounds related to potassium vinyltrifluoroborate against Zika virus protease (ZVpro). The findings revealed that specific structural modifications led to significant increases in inhibitory potency, suggesting a promising avenue for developing antiviral therapies .

- Antibacterial Applications : Another research effort focused on optimizing compounds to combat MDR bacterial infections. The study highlighted that modifications to the boron-containing compounds could yield potent inhibitors of bacterial enzymes critical for survival and replication .

Propriétés

IUPAC Name |

potassium;[(E)-2-(4-bromophenyl)ethenyl]-trifluoroboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BBrF3.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-6H;/q-1;+1/b6-5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXVPUJMYULVAR-IPZCTEOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CC1=CC=C(C=C1)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C/C1=CC=C(C=C1)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BBrF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.